![molecular formula C22H17ClN2S B2680769 3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-38-5](/img/structure/B2680769.png)
3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C22H17ClN2S and its molecular weight is 376.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Analysis and Molecular Docking Studies :
- A study by Alzoman et al. (2015) on a similar compound explored its vibrational spectral analysis using FT-IR and FT-Raman techniques. The research provided insights into the molecule's stability, charge delocalization, and non-linear optical behavior. Additionally, molecular docking results suggested potential inhibitory activity against GPb, indicating possible anti-diabetic applications (Alzoman et al., 2015).
Synthesis of Heterocyclic Systems :
- Bondarenko et al. (2016) described the synthesis of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives. The presence of active methylene, nitrile, and hydroxyl groups in the molecule led to consecutive intramolecular cyclization reactions, forming a novel heterocyclic system (Bondarenko et al., 2016).
Crystal Structure Determination :
- Research by Moustafa and Girgis (2007) on closely related compounds provided detailed crystal structure determination. This study is significant for understanding the molecular configuration and bonding characteristics of such compounds (Moustafa & Girgis, 2007).
Synthesis of Pyridine Derivatives :
- A study by Bradiaková et al. (2009) focused on the synthesis of various derivatives, including 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. This research highlights the versatile synthetic approaches for pyridine derivatives and their potential applications (Bradiaková et al., 2009).
Cytotoxic Activity and Molecular Structure :
- Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives and evaluated their molecular structures and cytotoxic activities. This study is crucial for understanding the biological implications and potential therapeutic applications of these compounds (Stolarczyk et al., 2018).
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S/c23-17-9-4-6-15(12-17)14-26-22-20(13-24)18-10-5-11-19(18)21(25-22)16-7-2-1-3-8-16/h1-4,6-9,12H,5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYTZBMJDOQCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
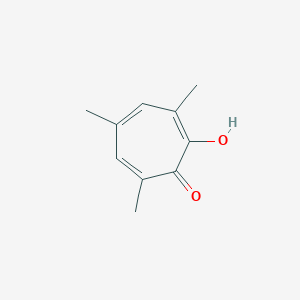


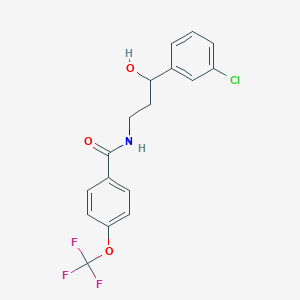

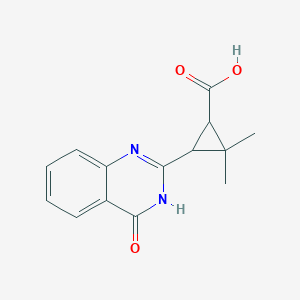
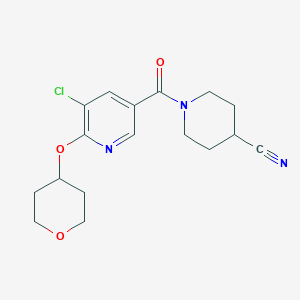

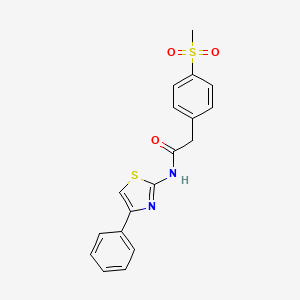
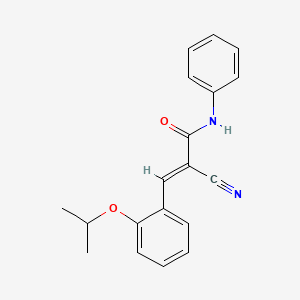


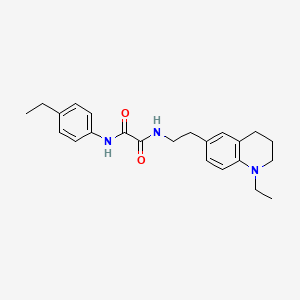
![3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2680706.png)
